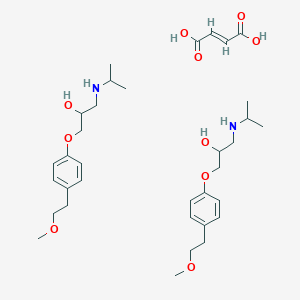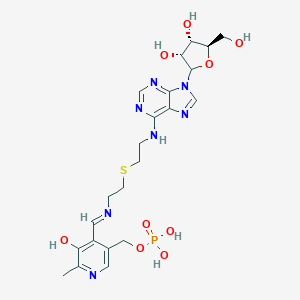
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5Cl2F3 and its molecular weight is 229.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antihyperglycemic Agents : 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene derivatives have shown potential as antihyperglycemic agents. Substituting certain groups on the benzene ring resulted in significant reductions in plasma glucose levels in diabetic mice, indicating a potential role in managing diabetes through the selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Chemical Interaction and Toxicity Studies : Research on the interactive effects of various chemicals including benzene derivatives has revealed antagonistic effects on gene expression related to metabolism and toxicity. Understanding these interactions is crucial for assessing the toxicological impact of chemical mixtures and provides insights into potential therapeutic applications or safety evaluations (Hendriksen et al., 2007).
Allergy and Immunotoxicity Studies : Benzene derivatives have been studied for their allergic potential and immunotoxicity. For example, 1-chloro-4-(trifluoromethyl)benzene has been shown to induce allergic sensitization following dermal exposure, which is essential information for occupational health and safety (Franko et al., 2011).
Metabolite Distribution and Pharmacokinetics : The distribution of certain benzene derivatives and their metabolites in biological systems has been extensively studied. These studies are foundational in understanding the pharmacokinetics, tissue accumulation, and potential therapeutic or toxicological effects of these compounds (Brandt et al., 2009).
Insect Attractants and Pest Control : Benzene derivatives have been explored as attractants for pests like Bactrocera dorsalis (oriental fruit fly). Identifying compounds that are as attractive as natural substances can lead to the development of more effective pest control methods (Liquido et al., 1998).
Orientations Futures
Trifluoromethylpyridine and its intermediates, which are structurally similar to 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of these compounds will be discovered in the future .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been used in the agrochemical and pharmaceutical industries .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Propriétés
IUPAC Name |
2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-3-5(8(11,12)13)7(10)6(4)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXZYCKOJMQON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563567 |
Source


|
| Record name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-58-9 |
Source


|
| Record name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)








![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)
